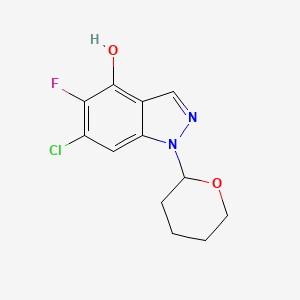![molecular formula C13H12N4O3 B12958569 2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This process can be optimized to yield the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as one-pot synthesis, which combines multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . This inhibition leads to the disruption of signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-oxo-pyridazinone derivatives: These compounds also show potential as kinase inhibitors and have been studied for their anticancer properties.
Uniqueness
2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxyphenyl and methyl groups contribute to its potency and selectivity as a kinase inhibitor .
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C13H12N4O3/c1-8-7-16-11(12(18)14-8)15-17(13(16)19)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,14,18) |
InChI Key |
QVDMTQVZFIZXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
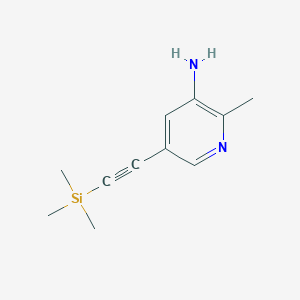
![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)
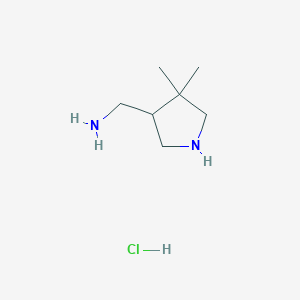
![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)

![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

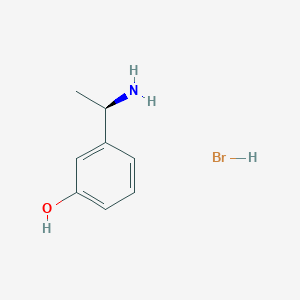
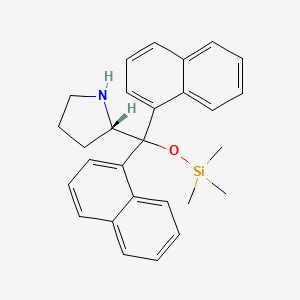
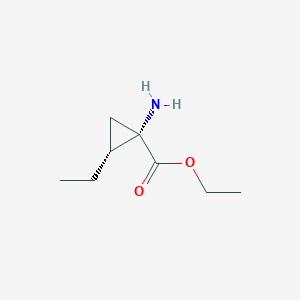
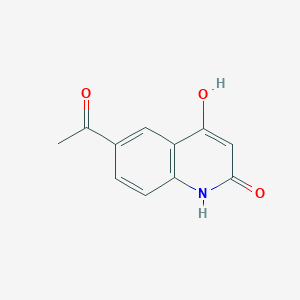
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
